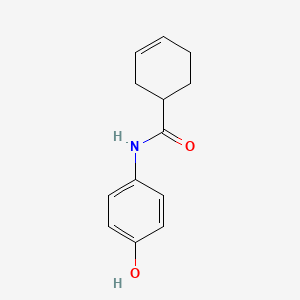

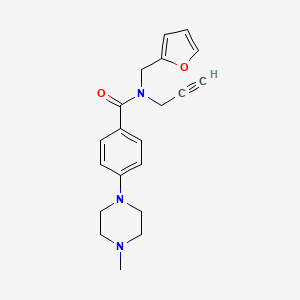

N-(4-hydroxyphenyl)-3-cyclohexene-1-carboxamide

Overview

Description

Mechanism of Action

Target of Action: MLS000111651, also known as Mecapegfilgrastim, is under investigation in clinical trials .

Mode of Action:Mechanism of Action of N-(4-hydroxyphenyl)-3-cyclohexene-1-carboxamide

Target of Action: This compound, also known as Fenretinide, is a synthetic retinoid derivative . It has been investigated for potential use in the treatment of various conditions such as cancer, cystic fibrosis, rheumatoid arthritis, acne, and psoriasis .

Mode of Action: Fenretinide inhibits the growth of several human cancer cell lines, acting through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms . It has the ability to inhibit cell growth through the induction of apoptosis rather than through differentiation .

Biochemical Pathways: Fenretinide selectively accumulates in breast tissue and is particularly active in inhibiting rat mammary carcinogenesis . It induces apoptosis in both estrogen receptor (ER)-positive and ER-negative breast cancer cell lines .

Pharmacokinetics:Result of Action: Fenretinide’s action results in the inhibition of cell growth and the induction of apoptosis .

Action Environment:Mechanism of Action of Oprea1_054212

Target of Action: Oprea1_054212, also known as Palazestrant, is a small molecule oral complete ER antagonist (CERAN) and selective ER degrader (SERD) that binds the ligand-binding domain of ER and completely blocks ER-driven transcriptional activity in both wild-type (ESR1-wt) and mutant (ESR1-mut) forms of ER .

Mode of Action: Palazestrant works by binding to the ligand-binding domain of ER and completely blocking ER-driven transcriptional activity in both wild-type (ESR1-wt) and mutant (ESR1-mut) forms of ER .

Mechanism of Action of SMR000107573

Target of Action: SMR000107573, also known as Suxamethonium chloride, is a medication used to cause short-term paralysis as part of general anesthesia . It is used to help with tracheal intubation or electroconvulsive therapy .

Mode of Action: Suxamethonium chloride works by blocking the action of acetylcholine on skeletal muscles .

Mechanism of Action of Cambridge id 6362029

Target of Action: Cambridge id 6362029, also known as Acetaminophen, is known to inhibit cyclooxygenase (COX-1 and COX-2), resulting in inhibition of prostaglandin synthesis .

Mode of Action: Acetaminophen works by lowering body temperature during fever and inhibiting the activity of COX-3, resulting in analgesic and antipyretic effects .

Properties

IUPAC Name |

N-(4-hydroxyphenyl)cyclohex-3-ene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c15-12-8-6-11(7-9-12)14-13(16)10-4-2-1-3-5-10/h1-2,6-10,15H,3-5H2,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYGUEFBLPFEAOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)NC2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-hydroxyphenyl)propanamide](/img/structure/B3924139.png)

![N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-6-methoxypyrimidin-4-amine](/img/structure/B3924146.png)

![N-[(4-butylphenyl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B3924157.png)

![Dimethyl 5-[[4-(furan-2-ylmethylamino)-3-nitrophenyl]sulfonylamino]benzene-1,3-dicarboxylate](/img/structure/B3924165.png)

![(5Z)-5-[3-bromo-4-(dimethylamino)benzylidene]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B3924166.png)

![[1-{[3-(2,5-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-3-(3-methoxybenzyl)-3-piperidinyl]methanol](/img/structure/B3924181.png)

![N-(2-chloro-4-{[(2-methoxyphenyl)acetyl]amino}phenyl)propanamide](/img/structure/B3924193.png)

![4-[(3-Anilinoquinoxalin-2-yl)amino]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B3924207.png)

![N~1~-(3-ACETYLPHENYL)-2-[(5-ALLYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETAMIDE](/img/structure/B3924212.png)

![N-allyl-2-(2-morpholinyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide hydrochloride](/img/structure/B3924225.png)